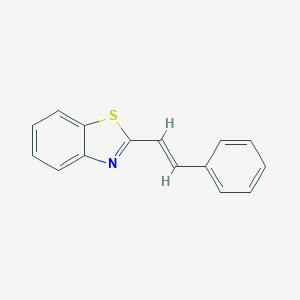

2-Styrylbenzothiazole

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

1483-30-3 |

|---|---|

分子式 |

C15H11NS |

分子量 |

237.32 g/mol |

IUPAC名 |

2-[(E)-2-phenylethenyl]-1,3-benzothiazole |

InChI |

InChI=1S/C15H11NS/c1-2-6-12(7-3-1)10-11-15-16-13-8-4-5-9-14(13)17-15/h1-11H/b11-10+ |

InChIキー |

LCIISWPXOZNVIG-ZHACJKMWSA-N |

SMILES |

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3S2 |

異性体SMILES |

C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3S2 |

正規SMILES |

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3S2 |

他のCAS番号 |

1483-30-3 |

同義語 |

2-styrylbenzothiazole |

製品の起源 |

United States |

Advanced Synthetic Strategies for Complex 2 Styrylbenzothiazole Structures

1 Palladium-Catalyzed C-H Activation and Arylation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application in C-H activation has opened new avenues for creating complex molecules. nih.gov This strategy allows for the direct formation of carbon-carbon bonds by functionalizing otherwise inert C-H bonds, offering a more atom-economical and efficient alternative to traditional methods that require pre-functionalized starting materials. nih.gov

A significant advancement in this area is the direct arylation of the methyl group of 2-methylbenzothiazole (B86508). This approach circumvents the classic condensation reaction with an aldehyde, instead coupling the methyl group directly with aryl halides. Research has demonstrated a palladium-catalyzed deprotonative cross-coupling process (DCCP) that can arylate the methyl group of 2-methylbenzothiazole multiple times to construct highly complex triaryl(heteroaryl)methanes. nih.gov This tandem triarylation showcases the ability of a single catalytic system to functionalize the starting material and the subsequent mono- and di-arylated intermediates with high efficiency. nih.gov

The reaction is typically performed using a palladium catalyst, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂), in combination with a specialized phosphine (B1218219) ligand like cataCXium® A. nih.gov The choice of base and solvent is critical for the reaction's success. This method is notable for its broad scope, accommodating a variety of substituted aryl chlorides and delivering complex tetraarylmethane derivatives in good to excellent yields. nih.gov

Table 1: Scope of Palladium-Catalyzed Triarylation of 2-Methylbenzothiazole with Aryl Chlorides nih.gov Reaction Conditions: 2-methylbenzothiazole (1.0 equiv), aryl chloride (5.0 equiv), NaOt-Bu (5.0 equiv), Pd(OAc)₂ (5.0 mol %), cataCXium® A (10.0 mol %), in o-xylene (B151617) (0.10 M) at 130 °C.

| Entry | Aryl Chloride | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-tert-Butylchlorobenzene | 4a | 96 |

| 2 | Chlorobenzene | 4b | 86 |

| 3 | 4-Chlorotoluene | 4c | 94 |

| 4 | 3-Chlorotoluene | 4d | 91 |

| 5 | 4-Chloroanisole | 4e | 49 |

Beyond the methyl group, direct C-H functionalization of the benzothiazole (B30560) aromatic core has also been achieved. A versatile method for the direct arylation of benzothiazole at room temperature uses iodo(hetero)arenes with a palladium catalyst, promoted by 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as the solvent. chemrxiv.org This protocol is highly efficient and has been used to synthesize the antitumor agent CJM 126. chemrxiv.org

2 Visible-Light Photocatalysis

Visible-light photoredox catalysis has emerged as a powerful and green synthetic tool, utilizing light as a clean and renewable reagent. princeton.edu This method can facilitate a wide range of chemical transformations under mild conditions by generating reactive radical intermediates from stable precursors. princeton.eduresearchgate.net

In the context of benzothiazole synthesis, photocatalysis offers a transition-metal-free pathway. One such method involves the intramolecular cyclization of thiobenzanilides to produce 2-substituted benzothiazoles. researchgate.net This reaction can be driven by visible light irradiation using an inexpensive and natural photocatalyst like riboflavin, with potassium peroxydisulfate (B1198043) serving as a sacrificial oxidizing agent. researchgate.net The mild conditions and avoidance of transition metals make this a highly sustainable approach for accessing the core benzothiazole structure, which can then be further elaborated into more complex derivatives. researchgate.net This strategy is compatible with a broad range of functional groups, highlighting its versatility. researchgate.net

3 Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a widely adopted technique for accelerating chemical reactions. nih.gov By utilizing microwave irradiation, reaction mixtures can be heated rapidly and uniformly, often leading to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. nih.govresearchgate.net

This technology has been successfully applied to the synthesis of various nitrogen-containing heterocycles, including benzothiazole derivatives. nih.gov For instance, a one-pot, three-component reaction to create complex thiazolo[3,2-a]pyrimidine derivatives from 2-aminobenzo[d]thiazole, an aldehyde, and ethyl acetoacetate (B1235776) is significantly enhanced by microwave irradiation. clockss.org This catalyst-free method is noted for its high efficiency, clean reaction profile, and simple work-up procedure. clockss.org While this example builds upon a modified benzothiazole, the principle demonstrates the power of microwave assistance in rapidly constructing complex heterocyclic systems derived from the benzothiazole scaffold. clockss.org

4 Continuous-Flow Chemistry

Flow chemistry represents a paradigm shift from traditional batch processing to a continuous manufacturing model. aurigeneservices.com In a flow system, reactants are pumped through a network of tubes and reactors where they mix and react, with the product being collected continuously at the outlet. aurigeneservices.combeilstein-journals.org This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, reproducibility, and scalability. aurigeneservices.comuniqsis.com

The application of flow chemistry is particularly advantageous for reactions that are highly exothermic, involve hazardous reagents, or require precise control to minimize side-product formation. beilstein-journals.org While specific literature detailing the synthesis of complex 2-styrylbenzothiazoles in flow is emerging, the technology has been widely used for the production of active pharmaceutical ingredients (APIs) and other complex molecules. aurigeneservices.comuniqsis.com The modular nature of flow reactors allows for multi-step syntheses to be "telescoped" into a single, continuous sequence, eliminating the need for isolation and purification of intermediates. beilstein-journals.org This approach is well-suited for the multi-step synthesis of functionalized 2-styrylbenzothiazoles, offering an efficient, automated, and scalable route from simple precursors to complex target molecules. aurigeneservices.com

Advanced Spectroscopic Characterization of 2 Styrylbenzothiazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural analysis of 2-styrylbenzothiazole compounds. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment and connectivity of atoms within the molecule.

¹H NMR spectroscopy is instrumental in identifying the number and types of protons in a this compound molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton. For the parent compound, (E)-2-styrylbenzothiazole, the protons of the benzothiazole (B30560) (BZT) and the styryl aromatic (Ar) rings, as well as the vinylic protons (trans-H), exhibit characteristic signals. nih.gov

In a typical ¹H NMR spectrum of a this compound derivative recorded in deuterated chloroform (B151607) (CDCl₃), the signals for the benzothiazole protons appear in the aromatic region. For instance, in (E)-2-styrylbenzothiazole, the proton at position 7 of the benzothiazole ring (adjacent to the sulfur atom) resonates at approximately 8.01 ppm as a doublet of doublets, while the proton at position 4 appears around 7.87 ppm. nih.gov The protons at positions 5 and 6 of the benzothiazole ring typically show overlapping signals in the range of 7.36–7.59 ppm. nih.gov

The vinylic protons of the styryl group are particularly informative. The trans-coupling constant (Jtrans), typically around 16 Hz, confirms the (E)-configuration of the double bond. nih.gov These protons resonate as distinct doublets, with one appearing around 7.55 ppm and the other at approximately 7.42 ppm for the parent compound. nih.gov The protons of the phenyl ring of the styryl group also appear in the aromatic region, often as a multiplet. nih.gov

Substituents on the styryl phenyl ring significantly influence the chemical shifts. For example, an electron-donating methoxy (B1213986) group at the para-position, as in (E)-2-(4-methoxystyryl)benzo[d]thiazole, shifts the signals of the aromatic protons of the styryl ring. nih.gov The presence of hydroxyl groups, as seen in derivatives like (E)-4-(2-(benzo[d]thiazol-2-yl)vinyl)benzene-1,2-diol, introduces characteristic broad singlets for the -OH protons. nih.gov

Table 1: Representative ¹H NMR Data for selected this compound Derivatives.

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| (E)-2-Styrylbenzothiazole | CDCl₃ | 8.01 (dd, 1H, J₁ = 8.0, J₂ = 0.8, BZT), 7.87 (dd, 1H, J₁ = 8.0, J₂ = 0.8, BZT), 7.59 (t, 1H, J = 7.8, BZT), 7.55 (d, 1H, Jtrans = 18.4, Htrans), 7.42 (d, 1H, Jtrans = 16.4, Htrans), 7.36–7.48 (m, 6H, 1H BZT + 5H Ar). nih.gov |

| (E)-2-(4-Methoxystyryl)benzo[d]thiazole | CDCl₃ | 7.99 (d, 1H, J = 8.4, BZT), 7.85 (d, 1H, J = 8.0, BZT), 7.54 (d, 2H, J = 8.4, Ar), 7.50 (d, 1H, Jtrans = 15.6, Htrans), 7.46 (t, 1H, J = 8.0, BZT), 7.36 (t, 1H, J = 7.6, BZT), 7.29 (d, 1H, Jtrans = 16.4, Htrans), 3.85 (s, 3H, -OCH₃). mdpi.com |

| (E)-4-(2-(Benzo[d]thiazol-2-yl)vinyl)benzene-1,2-diol | DMSO-d₆ | 9.50 (bs, 1H, -OHp), 9.11 (bs, 1H, -OHm), 8.03 (d, 1H, J = 8.4, BZT), 7.90 (d, 1H, J = 8.4, BZT), 7.47 (t, 1H, J = 8.0, BZT), 7.45 (d, 1H, Jtrans = 16.0, -Htrans), 7.37 (t, 1H, J = 7.6, BZT), 7.23 (d, 1H, Jtrans = 16.0, Htrans), 7.11 (d, 1H, J = 1.6, Ar), 7.04 (dd, 1H, J₁ = 8.4, J₂ = 1.6, Ar), 6.78 (d, 1H, J = 8.4, Ar). nih.gov |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and electronic environment.

For (E)-2-styrylbenzothiazole, the carbon atoms of the benzothiazole ring, the styryl phenyl ring, and the vinylic carbons all exhibit distinct signals. nih.gov In CDCl₃, the carbon attached to both the sulfur and nitrogen atoms in the benzothiazole ring (C-2) is typically found downfield. The other benzothiazole carbons resonate in the aromatic region. The vinylic carbons of the styryl linker also show characteristic signals. nih.gov

Substituents on the styryl ring have a pronounced effect on the ¹³C NMR spectrum. For example, in (E)-2-(4-methoxystyryl)benzo[d]thiazole, the carbon bearing the methoxy group shows a signal around 160.91 ppm, and the methoxy carbon itself appears at approximately 55.76 ppm in DMSO-d₆. mdpi.com The presence of hydroxyl groups in compounds like (E)-4-(2-(benzo[d]thiazol-2-yl)vinyl)benzene-1,2-diol also leads to characteristic shifts in the aromatic region of the styryl ring. mdpi.com

Table 2: Representative ¹³C NMR Data for selected this compound Derivatives.

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| (E)-2-Styrylbenzothiazole | CDCl₃ | 137.83 (BZT), 135.36 (Ar), 134.25 (BZT), 129.5 (-HC=CH-), 128.96 (4C, Ar), 127.43 (Ar), 126.38 (BZT), 125.42 (BZT), 122.91 (-HC=CH-), 122.00 (BZT), 121.52 (BZT). nih.gov |

| (E)-2-(4-Methoxystyryl)benzo[d]thiazole | DMSO-d₆ | 167.31 (BZT), 160.91 (Ar), 153.96 (BZT), 137.78 (-HC=CH-), 134.33 (Ar), 129.81 (2C, Ar), 128.24 (BZT), 126.89 (BZT), 125.67 (BZT), 122.77 (BZT), 122.54 (-HC=CH-), 119.89 (BZT), 114.88 (2C, Ar), 55.76 (-OCH₃). mdpi.com |

| (E)-4-(2-(Benzo[d]thiazol-2-yl)vinyl)benzene-1,2-diol | DMSO-d₆ | 167.48 (BZT), 153.97 (BZT), 148.06 (Ar), 146.08 (Ar), 138.69 (-HC=CH-), 134.23 (Ar), 127.13 (Ar), 126.83 (Ar), 125.54 (BZT), 122.64 (BZT), 122.48 (-HC=CH-), 120.99 (BZT), 118.68 (BZT), 116.27 (Ar), 114.70 (Ar). mdpi.com |

For more complex this compound derivatives or for unambiguous assignment of all proton and carbon signals, advanced NMR techniques are employed. ipb.pt Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are particularly powerful. longdom.orgcore.ac.uk

COSY experiments establish correlations between protons that are coupled to each other, helping to trace the connectivity of the proton network within the molecule. longdom.org

HSQC provides correlations between protons and their directly attached carbons, allowing for the assignment of carbon signals based on the known proton assignments. libretexts.org

HMBC reveals correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity across quaternary carbons and heteroatoms. ipb.pt

In a patent for this compound derivatives as α-synuclein binding compounds, 2D ¹H NOESY NMR spectra were used to investigate the stereochemistry of the compounds. google.com

Solid-state NMR (ssNMR) can be a valuable tool for characterizing this compound compounds in their solid form. This technique is particularly useful for studying polymorphism, molecular packing, and dynamics in the solid state. While specific ssNMR studies on this compound are not widely reported, the technique is generally applicable to benzothiazole derivatives for gaining insights into their solid-state structure and behavior. mdpi.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Vibrational Spectroscopy for Molecular Structure and Bonding

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and bonding within this compound compounds. These techniques are based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. mdpi.com

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. sgs-institut-fresenius.de The FT-IR spectrum of a this compound derivative displays a series of absorption bands, each corresponding to a specific molecular vibration.

Key characteristic bands for 2-styrylbenzothiazoles include:

C-H stretching vibrations of the aromatic rings.

C=C stretching vibrations of the aromatic rings and the vinylic group.

C=N stretching of the thiazole (B1198619) ring.

C-S stretching of the thiazole ring.

Out-of-plane C-H bending vibrations , which can be indicative of the substitution pattern on the aromatic rings.

For example, in a study of (E)-2-(4-methoxystyryl)benzo[d]thiazole, the FT-IR spectrum showed characteristic peaks at 2996.03 cm⁻¹ and 2841.26 cm⁻¹ (C-H stretching), 1625.33 cm⁻¹ (C=C stretching), and 1597.57 cm⁻¹ and 1510.35 cm⁻¹ (aromatic C=C stretching). nih.gov The presence of a methoxy group is indicated by a strong band around 1254.62 cm⁻¹ (asymmetric C-O-C stretching). nih.gov In hydroxyl-substituted derivatives, a broad O-H stretching band is typically observed in the region of 3400-3200 cm⁻¹. nih.gov

Table 3: Representative FT-IR Data for selected this compound Derivatives.

| Compound | Main Absorption Bands (cm⁻¹) |

| (E)-2-(4-Methoxystyryl)benzo[d]thiazole | 2996.03, 2841.26, 1625.33, 1597.57, 1510.35, 1254.62, 1171.36, 1022.68, 957.26. nih.gov |

| (E)-4-(2-(Benzo[d]thiazol-2-yl)vinyl)benzene-1,2-diol | 3440.47, 2996.03, 1599.55, 1433.03, 1282.37, 1218.94, 933.48. nih.gov |

| (E)-5-(2-(Benzo[d]thiazol-2-yl)vinyl)-2-methoxyphenol | 3027.77, 1627.31, 1597.57, 1520.26, 1435.02, 1203.08, 1127.75, 1028.63, 945.37. nih.gov |

Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. nih.gov It relies on the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. Therefore, certain vibrations that are weak or absent in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa.

A computational study on trans-2-(4-(dimethylamino)styryl)-benzothiazole utilized FT-Raman spectroscopy for structural characterization. researchgate.net Experimental and computational FT-Raman spectra were performed to aid in the structural elucidation of the compound. researchgate.net While detailed experimental Raman data for a wide range of this compound derivatives is not as commonly reported as FT-IR data, it remains a powerful tool for a comprehensive vibrational analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Electronic Spectroscopy for Photophysical Properties

Electronic spectroscopy, encompassing Ultraviolet-Visible (UV-Vis) absorption and fluorescence techniques, is fundamental to elucidating the photophysical characteristics of this compound derivatives. These analyses reveal how the molecules interact with light, a key aspect of their potential applications.

UV-Vis absorption spectroscopy measures the electronic transitions from the ground state to excited states upon absorption of light. For this compound compounds, the spectra are characterized by intense absorption bands, typically in the UVA and UVB regions, arising from π-π* transitions within the conjugated system. nih.govuni-muenchen.de The position of the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε) are highly sensitive to the nature and position of substituents on the aryl ring and the benzothiazole moiety. nih.gov

For instance, the introduction of electron-donating groups (EDGs) or the extension of the conjugated system generally leads to a bathochromic (red) shift in the λmax. mdpi.com The spectrophotometric behavior of a series of 2-styrylbenzothiazoles demonstrates distinct profiles that are closely related to the aryl substituents. nih.gov For example, compounds with a simple phenyl or a 4-methoxy-substituted phenyl ring can exhibit the highest molar absorptivity in a series. nih.gov The highly conjugated olefin system lowers the energy gap between the ground and excited states, facilitating the electronic transition upon UV absorption. mdpi.com

The solvent environment also plays a crucial role, with changes in solvent polarity often inducing shifts in the absorption bands, a phenomenon known as solvatochromism. This behavior provides information about the electronic distribution in the ground and excited states of the molecule. researchgate.net

Table 1: UV-Vis Absorption Data for Selected this compound Derivatives

| Compound Name | Substituent on Styryl Group | λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Solvent |

| (E)-2-styrylbenzo[d]thiazole (BZTst1) | None | 336 | 34,075.83 | Not Specified |

| (E)-2-(4-methoxystyryl)benzo[d]thiazole (BZTst3) | 4-methoxy | 350 | 35,125.63 | Not Specified |

| (E)-4-(2-(benzo[d]thiazol-2-yl)vinyl)phenol (BZTst2) | 4-hydroxy | 348 | 29,190.17 | Not Specified |

| (E)-4-(2-(benzo[d]thiazol-2-yl)vinyl)benzene-1,2-diol (BZTst4) | 3,4-dihydroxy | 358 | 20,443.08 | Not Specified |

| (E)-5-(2-(benzo[d]thiazol-2-yl)vinyl)-2-methoxyphenol (BZTst5) | 4-hydroxy-3-methoxy | 355 | 18,348.33 | Not Specified |

Data sourced from reference nih.gov.

Fluorescence spectroscopy provides information about the electronic structure of the excited state and the de-excitation pathways of a molecule. Many this compound derivatives are fluorescent, and their emission properties are as sensitive to structural and environmental factors as their absorption properties.

Steady-state fluorescence measurements reveal the emission spectrum and the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. edinst.com For this compound derivatives, the emission wavelength and quantum yield are strongly influenced by solvent polarity and viscosity. acs.orgnih.gov For example, trans-2-[4-(dimethylamino)styryl]benzothiazole (DMASBT) exhibits dual emission in certain environments, which is attributed to a locally excited (LE) state and a twisted intramolecular charge transfer (TICT) state. nih.gov The TICT state is typically favored in more polar environments. nih.gov

The Stokes shift, which is the difference in energy between the absorption and emission maxima, is also a key parameter obtained from steady-state measurements. researchgate.net A large Stokes shift is often indicative of a significant change in geometry or electronic distribution between the ground and excited states. nih.gov The fluorescence quantum yield can be low in solvents of low viscosity due to competitive non-radiative decay pathways, such as photoinduced trans-cis isomerization. acs.orgnih.gov Restricting this isomerization, for instance in a highly viscous solvent like glycerol, can lead to a significant increase in the fluorescence quantum yield. nih.gov

Table 2: Photophysical Data for trans-2-[4-(dimethylamino)styryl]benzothiazole (DMASBT) in Various Solvents

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φf) |

| n-Hexane | 404 | 466 | 0.05 |

| Dioxane | 412 | 502 | 0.02 |

| Chloroform | 422 | 536 | 0.02 |

| Methanol | 423 | 572 | 0.03 |

| Glycerol | 430 | 557 | 0.35 |

Data compiled from references acs.orgnih.gov.

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation with a short pulse of light, providing the fluorescence lifetime (τf). aip.org This parameter is the average time a molecule spends in the excited state before returning to the ground state. researchgate.net For this compound compounds, lifetimes are often in the picosecond to nanosecond range. acs.orgnih.govnih.gov

The fluorescence lifetime is sensitive to the molecule's environment and can be affected by quenching processes or conformational changes. nih.gov For DMASBT, low quantum yields in low-viscosity solvents correspond to very short emission lifetimes, in the range of 20–50 picoseconds. acs.orgnih.gov This is due to a fast non-radiative decay process, believed to be trans-cis isomerization. acs.org The decay kinetics can sometimes be complex, requiring multi-exponential fitting, which may indicate the presence of multiple excited species or different conformations. researchgate.net For instance, biexponential fluorescence decay can suggest the formation of two distinct excited species, such as non-planar and planar conformers. researchgate.net

Table 3: Fluorescence Lifetime Data for Selected Fluorophores

| Compound | Solvent | Lifetime (τ) (ns) |

| trans-2-[4-(dimethylamino)styryl]benzothiazole (DMASBT) | n-Hexane | 0.49 |

| trans-2-[4-(dimethylamino)styryl]benzothiazole (DMASBT) | Methanol | 0.08 |

| Quinine Sulfate (Reference) | 0.1 M H2SO4 | 19.5 |

| 9,10-Diphenylanthracene (Reference) | Cyclohexane | 8.8 |

Data for DMASBT from reference acs.org. Reference standard data from reference edinst.com. Note: DMASBT lifetimes are significantly shorter than common standards, highlighting its rapid decay processes.

Fluorescence Spectroscopy and Quantum Yield Determinations

Steady-State Fluorescence Analysis

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is an indispensable tool for determining the molecular weight of this compound compounds and for obtaining structural information through fragmentation analysis. nih.gov

Soft ionization techniques like Electrospray Ionization (ESI) are commonly used to generate intact molecular ions, typically protonated species [M+H]+. nih.govmiamioh.edu This allows for the precise confirmation of the molecular formula of newly synthesized compounds by comparing the experimentally found m/z value with the calculated value for the expected chemical formula. nih.gov

While detailed fragmentation patterns for 2-styrylbenzothiazoles are specific to each structure, general fragmentation pathways can be inferred. Cleavage often occurs at the weaker bonds in the molecule. For instance, common fragmentation patterns for similar organic molecules include the cleavage of bonds adjacent to heteroatoms or carbonyl groups. arizona.edulibretexts.org In the case of 2-styrylbenzothiazoles, fragmentation might involve the cleavage of the vinyl linker or bonds within substituents attached to the aromatic rings. researchgate.net

Table 4: ESI-MS Data for Synthesized this compound Derivatives

| Compound Name | Molecular Formula | Calculated [M+H]+ | Found [M+H]+ |

| (E)-2-styrylbenzo[d]thiazole (BZTst1) | C15H11NS | 238.06 | 238.20 |

| (E)-2-(4-methoxystyryl)benzo[d]thiazole (BZTst3) | C16H13NOS | 284.07 | 284.18 |

| (E)-4-(2-(benzo[d]thiazol-2-yl)vinyl)benzene-1,2-diol (BZTst4) | C15H11NO2S | 270.05 | 270.27 |

Data sourced from reference nih.gov.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystal. libretexts.organton-paar.com For this compound compounds, single-crystal X-ray analysis provides definitive proof of their molecular structure, including bond lengths, bond angles, and torsional angles. This information is crucial for understanding structure-property relationships.

The solid-state structure reveals important conformational features, such as the planarity of the molecule. The benzothiazole and the styryl phenyl rings are generally planar, but the dihedral angle between them can vary depending on steric hindrance from substituents. iucr.orgiucr.org For example, in a platinum(II) complex of 2-(2-acetoxystyryl)benzothiazole, the ligand was found to be non-planar, with a significant dihedral angle between the benzothiazole and acetoxybenzene rings. iucr.orgiucr.org

The crystal packing, which describes how molecules are arranged in the unit cell, is also determined. This arrangement is governed by intermolecular interactions such as hydrogen bonding and π-π stacking, which can influence the material's bulk properties. researchgate.net

Table 5: Crystallographic Data for Tetraethylammonium tribromo[2-(2-acetoxystyryl)benzothiazole]platinate(II)

| Parameter | Value |

| Chemical Formula | [(C2H5)4N][PtBr3(C17H13NO2S)] |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 11.230 (9) |

| b (Å) | 19.333 (4) |

| c (Å) | 13.685 (6) |

| β (°) | 101.06 (4) |

| Volume (Å3) | 2916 (4) |

| Z (molecules/unit cell) | 4 |

| Pt-N bond distance (Å) | 2.010 (8) |

| Average Pt-Br distance (Å) | 2.426 (7) |

| Dihedral angle (benzothiazole/acetoxybenzene) (°) | 22.4 (7) |

Computational and Theoretical Investigations of 2 Styrylbenzothiazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on density functional theory, have become indispensable tools for investigating the structure and reactivity of molecules like 2-styrylbenzothiazole.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. escholarship.org For this compound and its derivatives, DFT calculations, often employing the B3LYP functional with basis sets like 6-311++G, are utilized to optimize the ground state molecular geometry. researchgate.net These studies provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformation and stability. For instance, in a study on trans-2-(4-(dimethylamino)styryl)-benzothiazole, DFT was used to determine the optimized geometric structure in the ground state. researchgate.net

Theoretical calculations have been employed to understand the structure of various benzothiazole (B30560) derivatives. researchgate.net DFT has also been used to study the ground-state geometries of related systems, showing that for some molecules, multiple stable rotameric forms can exist. acs.org The choice of functional and basis set is critical, with modern functionals being developed to provide an excellent balance between cost and accuracy for ground state energies. escholarship.org

Table 1: Selected Optimized Geometrical Parameters of a this compound Derivative (trans-2-(4-(dimethylamino)styryl)-benzothiazole) from DFT Calculations (Note: This table is illustrative of the type of data obtained from DFT calculations as specific values for the parent this compound were not available in the searched literature.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=C (styryl) | ~1.34 Å |

| C-N (benzothiazole) | ~1.38 Å | |

| C=N (benzothiazole) | ~1.30 Å | |

| Bond Angle | C=C-C (styryl) | ~126° |

| Dihedral Angle | Styryl-Benzothiazole | Varies (indicates planarity/twist) |

This is a generalized representation based on typical DFT results for similar structures.

Time-Dependent Density Functional Theory (TDDFT) is a primary method for studying the electronic excited states of molecules. q-chem.com It is used to calculate vertical excitation energies, oscillator strengths, and to construct potential energy surfaces for photochemical reactions. researchgate.netrsc.org For this compound, TDDFT calculations have been instrumental in understanding its photophysics and photoisomerization (E/Z or trans-cis) mechanisms. researchgate.netresearchgate.net

Studies have shown that upon photo-excitation, this compound can undergo isomerization. TDDFT potential energy surface calculations indicate that this reaction often proceeds via an adiabatic mechanism on the excited-state potential energy surface. researchgate.net The method is also used to interpret absorption and emission spectra by calculating the energies of the lowest singlet excited state (S1) from the ground state (S0). acs.orgresearchgate.netmdpi.com The accuracy of TDDFT results can depend on the chosen functional, and it is crucial for correctly describing the nature of the excited state. rsc.org In some cases, TDDFT is combined with other methods to refine the description of excited state dynamics. acs.org

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, stability, and electronic transport properties. numberanalytics.compku.edu.cn

For this compound derivatives, FMO analysis performed using DFT reveals the distribution of electron density in these key orbitals. researchgate.net The analysis helps to explain the charge transfer characteristics within the molecule. researchgate.netmdpi.com Typically, the HOMO is located on the more electron-rich part of the molecule, while the LUMO is on the electron-deficient part. The HOMO-LUMO gap provides insight into the molecule's reactivity; a smaller gap generally implies higher reactivity. numberanalytics.com In a study of trans-2-(4-(dimethylamino)styryl)-benzothiazole, FMO analysis was used to understand charge transfer within the molecule. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies from DFT Calculations (Note: This table is illustrative. Values are highly dependent on the specific derivative and computational level.)

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.0 to -6.0 | Highest Occupied Molecular Orbital; electron donor capability |

| LUMO | -1.5 to -2.5 | Lowest Unoccupied Molecular Orbital; electron acceptor capability |

| HOMO-LUMO Gap | 3.0 to 4.0 | Energy difference; relates to chemical reactivity and stability |

These values are typical ranges found in computational studies of π-conjugated systems like styrylbenzothiazoles.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netdtic.mil The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. researchgate.netdtic.mil

In studies of this compound derivatives, MEP analysis, calculated at the DFT level, identifies the most reactive sites. researchgate.net For example, negative potential regions are often found around nitrogen and sulfur atoms due to their lone pairs of electrons, indicating them as sites for electrophilic interaction. researchgate.netnih.gov Conversely, positive potentials are typically located around the hydrogen atoms. researchgate.net This analysis is crucial for understanding intermolecular interactions, including hydrogen bonding and other non-covalent interactions. nih.govrsc.org

Non-covalent interactions (NCIs) are dominant forces in supramolecular chemistry and biology, governing processes like molecular recognition and protein folding. github.ionih.govmonash.edu NCI analysis is a computational technique used to identify and visualize weak, non-covalent interactions in real space. researchgate.net This method is based on the electron density and its derivatives.

For derivatives of this compound, NCI analysis has confirmed the presence of van der Waals interactions and steric effects within the molecule. researchgate.net These interactions play a significant role in determining the molecule's final conformation and its packing in the solid state. NCI plots can distinguish between different types of interactions, such as attractive hydrogen bonds and repulsive steric clashes, providing a more complete picture of the molecule's interaction landscape. rsc.org

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. aps.org These simulations provide detailed information on the dynamic behavior of systems, including conformational changes and interactions with other molecules, such as solvents or biological macromolecules. github.io

In the context of this compound derivatives, MD simulations have been used to validate results from molecular docking studies, which predict how a molecule might bind to a protein. researchgate.net For instance, after docking a derivative of this compound to a protein target, MD simulations can assess the stability of the ligand-protein complex over time. researchgate.netnews-medical.net This provides insights into the strength and nature of the binding, which is critical for applications like drug design. news-medical.net MD simulations have also been applied to study the behavior of related catechol-containing derivatives. researcher.life

Conformational Analysis and Dynamics

The three-dimensional structure and flexibility of this compound are crucial determinants of its chemical and biological behavior. Computational studies, particularly using Density Functional Theory (DFT), have been employed to investigate its conformational landscape.

Molecular dynamics (MD) simulations, often combined with techniques like Principal Component Analysis (PCA), offer a powerful approach to explore the dynamic behavior and conformational changes of molecules like this compound over time. nih.gov These simulations can reveal large-scale collective motions, such as hinge-bending and domain movements, as well as identify regions of structural flexibility and rigidity. nih.gov This understanding of molecular dynamics is fundamental to comprehending how this compound and its derivatives interact with their biological partners. nih.gov

Ligand-Protein Interaction Dynamics

The study of the dynamic interactions between a ligand like this compound and its protein target is fundamental to understanding its mechanism of action. nih.govwhiterose.ac.uk These interactions are not static; both the ligand and the protein undergo conformational adjustments upon binding. whiterose.ac.uk Techniques such as mass spectrometry (MS) can be used to probe these dynamic interactions by monitoring changes in the protein's conformation and flexibility upon ligand binding. nih.gov

Hydrogen-deuterium exchange mass spectrometry (HDX-MS), for instance, can identify specific regions of a protein that become more or less solvent-accessible when a ligand is bound, providing insights into the binding interface and allosteric effects. nih.gov While specific studies detailing the ligand-protein interaction dynamics of this compound are not extensively reported in the provided results, the general principles of dynamic protein-ligand interactions are applicable. nih.govwhiterose.ac.uk Understanding these dynamics is crucial for designing molecules with optimized binding kinetics and residence times at their targets.

Molecular Docking Studies of this compound and Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, such as a protein. jddtonline.info This method is widely used in drug discovery to understand how ligands like this compound and its derivatives interact with their biological targets at a molecular level. researchgate.netresearchgate.netdp.technih.govnih.gov

Docking studies can provide valuable information on the binding mode, affinity, and selectivity of a compound, thereby guiding the rational design of more potent and specific molecules. jddtonline.infocore.ac.ukgoogle.com For instance, molecular docking has been employed to investigate the interaction of this compound derivatives with various biological targets, including enzymes and proteins implicated in diseases like cancer and neurodegenerative disorders. researchgate.netnih.govgoogle.com

Binding Affinity Predictions

A key output of molecular docking simulations is the prediction of binding affinity, often expressed as a docking score or binding energy, which estimates the strength of the interaction between a ligand and its target. google.comresearchgate.netdeepmirror.ai Lower binding energy values generally indicate a more stable and favorable interaction.

For example, docking studies on benzo[d]thiazol-2-amine derivatives have shown promising binding affinities to the Human Epidermal growth factor receptor (HER) enzyme, with some compounds exhibiting docking scores as low as -10.4 kcal/mol. nih.gov Similarly, molecular docking has been used to assess the binding affinity of trans-2-(4-(dimethylamino) styryl)-benzothiazole against the protein 4LRH. researchgate.net Novel AI models like Boltz-2 are also emerging, which aim to predict not only the binding pose but also the binding affinity with high accuracy and computational efficiency. deepmirror.aimit.edu

Below is a table summarizing representative binding affinity data for this compound derivatives from molecular docking studies.

| Compound/Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) |

| Benzo[d]thiazol-2-amine derivative 2 | HER Enzyme | -10.4 |

| Benzo[d]thiazol-2-amine derivative 3 | HER Enzyme | -9.9 |

| trans-2-(4-(dimethylamino) styryl)-benzothiazole | 4LRH | Not specified in snippets |

This table is generated based on the available data in the search results. The specific derivatives and their exact binding affinities may vary depending on the study.

Identification of Key Intermolecular Interactions

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific intermolecular interactions that stabilize the ligand-protein complex. core.ac.ukgoogle.com These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. mdpi.comresearchgate.netharvard.edu

Identifying these key interactions is crucial for understanding the structural basis of molecular recognition and for designing derivatives with improved binding and selectivity. core.ac.ukgoogle.com For example, docking studies have revealed that the binding of certain this compound derivatives to their targets is mediated by a combination of hydrogen bonds and hydrophobic interactions with specific amino acid residues in the binding pocket. researchgate.netresearchgate.net Two-dimensional interaction maps are often generated from docking results to visualize these critical interactions clearly. researchgate.net

Virtual Screening Applications

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. jddtonline.infodp.techvjs.ac.vn Molecular docking is a primary tool used for structure-based virtual screening. jddtonline.infoeuropa.eu

This approach has been applied to identify novel bioactive compounds from libraries of this compound derivatives. dp.technih.gov By computationally screening thousands to millions of compounds, researchers can prioritize a smaller, more manageable number of candidates for experimental testing, thereby accelerating the drug discovery process and reducing costs. jddtonline.infovjs.ac.vn For instance, virtual screening has been used to identify potential inhibitors for various targets, starting from a collection of known active compounds or a designed library of derivatives. europa.eumdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. wikipedia.orgresearchgate.net QSAR models are developed by correlating variations in the biological activity of a set of molecules with changes in their physicochemical properties or theoretical molecular descriptors. wikipedia.orgnih.gov

Once a statistically significant QSAR model is developed and validated, it can be used to predict the activity of new, unsynthesized compounds, thus guiding the design of more potent molecules. wikipedia.orgmdpi.com The general form of a QSAR model can be represented as:

Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org

While a specific QSAR study focused solely on this compound was not found in the provided search results, the methodology is highly applicable. core.ac.uk QSAR studies have been successfully performed on related heterocyclic compounds like thiazolidine-4-one derivatives to predict their antitubercular activity. nih.gov In such studies, various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) are calculated and correlated with the biological activity using statistical methods like multiple linear regression. nih.govmdpi.com A validated QSAR model can provide valuable insights into the structural features that are important for the desired biological activity. nih.gov

Descriptor Selection and Model Development

Computational studies, particularly those involving Quantitative Structure-Activity Relationship (QSAR), have been instrumental in understanding and optimizing the properties of this compound derivatives. The development of robust QSAR models hinges on the careful selection of molecular descriptors that can accurately represent the structural features influencing a specific biological activity or physicochemical property.

For this compound and its analogues, a variety of descriptors have been employed. In studies aiming to rationalize antimicrobial or antiparasitic activity, lipophilicity (expressed as log P) is a commonly measured and calculated descriptor. researchgate.net The development of QSAR models often begins with the calculation of a wide array of descriptors, including constitutional, topological, geometrical, and quantum-chemical parameters. Techniques like Principal Components Analysis (PCA) are then utilized to select the most relevant descriptors, which helps to avoid issues with multicollinearity in subsequent regression analyses. researchgate.net

Several types of QSAR models have been developed for this class of compounds:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the selected descriptors and the observed activity. researchgate.net

Non-Linear Regression (RNLM): Used when the relationship between structure and activity is not linear. researchgate.net

Artificial Neural Networks (ANN): These models are capable of handling complex, non-linear relationships and have been applied to model the activity of this compound derivatives. researchgate.net

Hologram QSAR (HQSAR) and Comparative Molecular Field Analysis (CoMFA): These 3D-QSAR methods provide insights into the three-dimensional structural requirements for activity. HQSAR and CoMFA models have been shown to result in a better fit of experimental data compared to 2D-QSAR approaches for related compounds. unizg.hr

Partial Least Squares (PLS): Another regression technique used to handle large numbers of correlated descriptors, which has demonstrated good predictive ability in some models. unizg.hr

A previous QSAR study on related antimicrobial 2-styrylbenzothiazoles highlighted that derivatives featuring p-dialkylamino-substituted benzene (B151609) rings exhibited notable activity, underscoring the importance of the push-pull electronic character in these molecules. mdpi.com

Predictive Capabilities and Validation

The ultimate goal of a QSAR model is its ability to accurately predict the activity of novel compounds. The predictive capability of the developed models for this compound derivatives is rigorously assessed through internal and external validation techniques.

Statistical parameters are key to evaluating the robustness and predictive power of the models. For instance, HQSAR and CoMFA models have been reported to yield a better fit for experimental data, as indicated by higher correlation coefficient (r²) values and lower standard error of estimation (s) values. unizg.hr In contrast, PLS models, while perhaps showing a slightly lower statistical fit, have demonstrated superior predictive ability, characterized by higher cross-validated correlation coefficient (q²) values and lower Predictive Residual Sum of Squares (PRESS) values. unizg.hr

These validation metrics confirm that the generated QSAR models are statistically significant and possess a reliable predictive capacity for the compounds included within the analysis. unizg.hr Such validated models become powerful tools, allowing for the virtual screening and optimization of new this compound derivatives, guiding synthetic efforts toward compounds with enhanced biological activity. researchgate.netresearchgate.net

Table 1: Summary of QSAR Models and Validation Approaches for this compound and Analogues

| Model Type | Descriptor Selection Method | Validation Metrics | Findings |

|---|---|---|---|

| MLR, RNLM, ANN | Principal Components Analysis (PCA) | Not specified in detail, but models were developed to interpret compound activity. researchgate.net | Models serve to propose quantitative relationships and interpret the activity of compounds based on selected descriptors. researchgate.net |

| HQSAR, CoMFA | 3D molecular fields | High r², low s | Resulted in a better fit of the experimental data and the calculated molecular descriptors. unizg.hr |

| PLS | Latent variables from descriptors | High q², low PRESS/SSy | Demonstrated better predictive ability for the studied compounds. unizg.hr |

Theoretical Spectroscopic Data Prediction and Validation

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can be validated against experimental data to confirm molecular structures and understand their electronic and vibrational characteristics.

Computational Vibrational Spectra (FT-IR, Raman)

Density Functional Theory (DFT) calculations are widely used to predict the vibrational spectra (FT-IR and Raman) of this compound and its derivatives. The B3LYP functional combined with a basis set such as 6-311+G(d,p) has been successfully employed for this purpose. researchgate.net

Theoretical calculations provide harmonic vibrational wavenumbers, which are often scaled by an appropriate factor to account for anharmonicity and other systematic errors, leading to excellent agreement with experimental FT-IR and Raman spectra. researchgate.net This correlation allows for precise assignment of the observed vibrational bands to specific functional groups and vibrational modes within the molecule, such as the characteristic C-H out-of-plane deformation bands of the benzene rings. researchgate.netcdnsciencepub.com The functional groups of newly synthesized this compound derivatives are routinely confirmed by comparing their experimental FT-IR and Raman spectra with computationally predicted data. researchgate.net

Table 2: Characteristic Vibrational Modes for Benzothiazole Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Method of Analysis |

|---|---|---|

| C-H out-of-plane deformation (fused benzene ring) | 740–760 | Experimental IR cdnsciencepub.com |

| Various functional group vibrations | N/A (specific to derivative) | Comparison of experimental FT-IR/Raman with DFT calculations researchgate.net |

Computational NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another key area of theoretical investigation. The Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework, is the standard for calculating ¹H and ¹³C chemical shifts.

For this compound derivatives and related benzothiazolium salts, computational studies have been performed to calculate ¹H, ¹³C, and even ¹⁵N chemical shifts. researchgate.net These theoretical values are then compared with experimental data obtained from NMR spectroscopy. researchgate.netmdpi.com This comparison is crucial for the structural elucidation of newly synthesized compounds. google.com For example, the chemical shifts of protons and carbons in the benzothiazole ring system and the styryl fragment can be precisely assigned, confirming the successful synthesis and the specific isomeric form of the product. google.com

Table 3: Nuclei Studied by Computational and Experimental NMR for this compound Derivatives

| Nucleus | Method | Purpose |

|---|---|---|

| ¹H | Experimental NMR, Computational (GIAO) | Structural characterization and validation researchgate.netgoogle.com |

| ¹³C | Experimental NMR, Computational (GIAO) | Structural characterization and validation researchgate.netgoogle.com |

| ¹⁵N | Computational and Experimental NMR | Investigation of electronic structure in related benzothiazolium salts researchgate.net |

Computational UV/Vis Spectra and Solvent Effects

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting electronic absorption (UV/Vis) spectra. These calculations provide information on excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of the spectral bands.

For this compound derivatives, TD-DFT calculations have been shown to reproduce experimental UV/Vis spectra with a high degree of accuracy. researchgate.net These studies are particularly valuable for understanding the electronic transitions of the molecule. The long-wavelength absorption band, typically representing the S₀→S₁ (HOMO→LUMO) transition, is of significant interest. mdpi.com

Computational models also allow for the investigation of solvent effects, often using implicit solvent models like the Polarizable Continuum Model (PCM). Studies have shown that the absorption spectra of this compound are sensitive to solvent polarity. researchgate.net In derivatives with a "push-pull" architecture (i.e., with an electron-donating group on the styrene (B11656) ring and the electron-accepting benzothiazole moiety), changing from nonpolar to polar solvents can cause significant shifts in the absorption maxima. mdpi.comresearchgate.net For instance, electron-donating cyclic amine substituents on the styrene part of the molecule induce a bathochromic (red) shift of λmax, a characteristic feature that is well-reproduced by TD-DFT calculations. mdpi.com

Table 4: Effect of Substituents on Calculated and Experimental UV/Vis Absorption Maxima (λmax)

| Compound Type | Substituent on Styrene Moiety | Effect on λmax | λmax Range (nm) |

|---|---|---|---|

| This compound-N-oxides | Electron-donating (e.g., cyclic amines) | Bathochromic (red) shift mdpi.com | 400–420 |

| This compound-N-oxides | Other p-substituents | Dependent on electronic character | 340–420 |

Mechanistic Studies and Reactivity of 2 Styrylbenzothiazole

Photophysical Mechanisms and Photoisomerization

The absorption of light by 2-styrylbenzothiazole initiates a cascade of photophysical events, primarily centered around the isomerization of the ethylenic double bond. This process, which involves the conversion between the E (trans) and Z (cis) isomers, is a key determinant of the molecule's function as a photoswitch. nih.gov

E-Z Photoisomerization Pathways and Kinetics

The photoisomerization of this compound from its E to Z configuration is a dynamic process that can proceed through different electronic states. For many styrylbenzazole derivatives, this transformation is a light-driven process occurring on the excited state potential energy surface. nih.gov The quantum yield of this isomerization, a measure of the efficiency of the photochemical reaction, can be influenced by the substitution pattern on the aryl ring. nih.gov For instance, push-pull systems, where electron-donating and electron-withdrawing groups are present, have been shown to exhibit high quantum yields. nih.gov In a specific example, 2,6-dimethyl-4-(dimethylamino)-styrylbenzothiazole demonstrated a near-quantitative isomerization with a quantum yield of 59%. nih.gov Conversely, the reverse Z to E isomerization can also be induced by light or occur thermally. The thermal stability of the Z isomer is a critical factor for applications requiring long-term data storage. nih.gov

Studies on derivatives like trans-2-[4'-(dimethylamino)styryl]benzothiazole (t-DMASBT) have provided further insights. The photoisomerization of t-DMASBT occurs in various solvents and is a competitive process with fluorescence. nih.govresearchgate.net The rate of isomerization can be influenced by factors such as temperature, with an increase in temperature favoring the photoisomerization process. researchgate.net

Environmental and Solvent Effects on Photoisomerization

The surrounding environment, particularly the solvent, plays a crucial role in modulating the photoisomerization of this compound derivatives. The polarity and viscosity of the solvent can significantly impact the fluorescence quantum yield and the efficiency of isomerization. nih.govsurajitdhara.in

In viscous solvents like glycerol, the restriction of the twisting motion around the olefinic bond leads to an increase in the fluorescence quantum yield. nih.govresearchgate.net This observation suggests that in less viscous, or "fluid," solvents, the primary deactivation pathway for the excited state is through photoisomerization. researchgate.net The effect of solvent polarity is also significant. For instance, in the case of t-DMASBT, both solvent polarity and viscosity influence the emission intensity and wavelength. surajitdhara.in The molecule emits from a locally excited state in non-polar solvents and from an intramolecular charge transfer (ICT) state in polar solvents. researchgate.net

The following table summarizes the fluorescence quantum yields of trans-2-[4'-(dimethylamino)styryl]benzothiazole (t-DMASBT) in various solvents, illustrating the impact of the solvent environment.

| Solvent | Fluorescence Quantum Yield (Φf) |

| Cyclohexane | 0.01 |

| Heptane | 0.01 |

| Hexane | 0.01 |

| Diethyl ether | 0.01 |

| 1,4-Dioxane | 0.02 |

| Tetrahydrofuran | 0.02 |

| Ethylacetate | 0.02 |

| Dimethylformamide | 0.03 |

| Dimethylsulfoxide | 0.03 |

| Acetonitrile | 0.03 |

| Isopropanol | 0.04 |

| Ethanol | 0.04 |

| Methanol | 0.04 |

| Glycerol | 0.46 |

| Water (pH 7.2) | 0.01 |

| Data sourced from a study on the effect of viscosity and temperature on t-DMASBT fluorescence. surajitdhara.in |

Relationship between Photoisomerization and Fluorescence Quantum Yield

A competitive relationship exists between photoisomerization and fluorescence in this compound derivatives. When the molecule is in its excited state, it can either relax back to the ground state by emitting a photon (fluorescence) or undergo a conformational change to the other isomer (photoisomerization).

The efficiency of photoisomerization directly impacts the fluorescence quantum yield. nih.govresearchgate.net When photoisomerization is the dominant deactivation pathway, as is the case in fluid, non-viscous solvents, the fluorescence quantum yield is low. researchgate.net Conversely, when the isomerization process is hindered, for example in a highly viscous environment that restricts the necessary molecular motion, the fluorescence quantum yield increases significantly. nih.govresearchgate.net This inverse relationship is a hallmark of the photophysical behavior of this class of compounds.

Adiabatic vs. Non-Adiabatic Photoreaction Mechanisms

The mechanism of photoisomerization can be described as either adiabatic or non-adiabatic. In an adiabatic photoreaction, the chemical transformation occurs entirely on the excited-state potential energy surface. researchgate.netiupac.org In contrast, a non-adiabatic process involves a transition from the excited-state surface to the ground-state surface at some point during the reaction. nih.goviupac.org

Supramolecular Interactions and Their Mechanistic Implications

The reactivity of this compound can be further controlled and directed through supramolecular interactions, where the molecule forms a complex with a host molecule. This host-guest chemistry offers a powerful tool to influence the photochemical outcomes.

Host-Guest Chemistry with Macrocyclic Receptors (e.g., Crown Ethers, Cyclodextrins)

Macrocyclic molecules such as crown ethers and cyclodextrins can encapsulate this compound derivatives, leading to the formation of supramolecular assemblies. nih.govrsc.orgresearchgate.net These interactions can have profound effects on the mechanistic pathways of photoreactions.

For instance, derivatives of this compound containing a 15-crown-5 (B104581) ether moiety can form a supramolecular assembly with cinnamic acid derivatives in the presence of barium cations. nih.govrsc.org This assembly is stabilized by a combination of hydrogen bonding, coordination with the metal cation, and π-π stacking interactions. nih.govrsc.org Irradiation of this pre-organized complex leads to a highly specific [2+2]-photocycloaddition reaction, demonstrating supramolecular control over the photochemical outcome. nih.govrsc.org

Similarly, a this compound derivative bearing an 18-crown-6 (B118740) ether fragment can form complexes with amino acids. rsc.orgrsc.org The formation of a ditopic complex, involving coordination at both the crown ether and the benzothiazole (B30560) nitrogen, was found to influence the E-Z photoisomerization reaction. rsc.orgrsc.org

The encapsulation of crown-containing this compound within 2-hydroxypropyl-β-cyclodextrin has also been investigated. researchgate.net The formation of these host-guest complexes in aqueous media was confirmed using various spectroscopic techniques, and UV irradiation was shown to induce E-Z photoisomerization of the guest molecule within the cyclodextrin (B1172386) cavity. researchgate.net This highlights the potential of using macrocyclic hosts to control the photoreactivity of this compound in different environments.

Influence of Complex Formation on Photoisomerization

The photoisomerization of this compound, a process involving the interconversion between its E (trans) and Z (cis) isomers upon light absorption, is significantly influenced by the formation of supramolecular complexes. This modulation of photochemical behavior is a subject of considerable interest for the development of molecular switches and photosensitive materials.

Studies have shown that the formation of host-guest complexes can alter the photophysical and photochemical properties of this compound derivatives. For instance, the complexation of crown-containing this compound derivatives with amino acids has been investigated. The formation of a ditopic complex, where both the crown ether and the benzothiazole nitrogen are involved in binding, has been shown to influence the E–Z photoisomerization reaction Current time information in Bangalore, IN.nih.gov. The coordination of a cation to the crown ether moiety and a proton to the acceptor part of the molecule can alter the potential energy surface of the excited state, thereby affecting the rate of isomerization. Specifically, positive charge coordination on the acceptor part can reduce the isomerization rate by lowering the S1 potential energy Current time information in Bangalore, IN..

Inclusion of this compound derivatives within the hydrophobic cavity of cyclodextrins also impacts their photoisomerization. Research on crown-containing styrylbenzothiazole (B8753269) and its interaction with 2-hydroxypropyl-β-cyclodextrin in aqueous media has demonstrated that the photochemical transformation within these supramolecular complexes involves E-Z photoisomerization of the guest molecule core.ac.uk. The confined environment of the cyclodextrin cavity can restrict the rotational motion required for isomerization, which in turn can lead to an increase in the fluorescence quantum yield nih.govresearchgate.net.

The nature of the complex and the specific interactions play a crucial role. For example, in complexes of crown-containing this compound with certain amino acids, NMR data suggests a "folded" or "sandwich" type structure where the amino acid chain is positioned along the chromophore system Current time information in Bangalore, IN.. This proximity and orientation within the complex directly affect the electronic properties and, consequently, the photoisomerization pathway.

The table below summarizes the effect of complexation on the photophysical properties of a crown-containing this compound derivative.

| Complex | Change in Chemical Shift (Δδ) of Heterocyclic Protons | Inferred Structure | Influence on Photoisomerization |

| [(E)-1]·A2 | Small (Δδ = 0.01) | Monotopic coordination | Minor influence |

| [(E)-1]·A10 | More pronounced (Δδ = 0.06–0.09) | Ditopic "sandwich" structure | Significant influence on the E–Z isomerization reaction |

Data sourced from Fedorova et al. Current time information in Bangalore, IN.. (Note: A2 and A10 refer to different amino acids used in the study)

Fundamental Organic Reaction Mechanisms Involving this compound

Beyond photoisomerization, this compound and its derivatives are involved in several fundamental organic reactions, often leveraging the reactivity of the benzothiazole moiety and the styryl double bond.

A primary reaction for the synthesis of 2-styrylbenzothiazoles is the Aldol-type condensation . This reaction typically involves the condensation of 2-methylbenzothiazole (B86508) or its N-oxide derivative with a substituted benzaldehyde (B42025) in the presence of a base catalyst like potassium hydroxide (B78521) or a catalyst like acetic anhydride (B1165640) nih.govnih.govnih.gov. This method is a straightforward and widely used approach to generate a variety of this compound derivatives by varying the substituents on the benzaldehyde.

Hydrolysis is another important reaction, particularly for 2-styrylbenzothiazolium salts. Studies on the stability of various 3-substituted 2-styrylbenzothiazolium bromides in water at pH 8 have shown that they undergo hydrolysis chemicalpapers.com. The reaction leads to the formation of this compound along with other products depending on the nature of the substituent at the 3-position. For instance, 2-styryl-3-alkoxycarbonylmethylbenzothiazolium bromides yield this compound and esters of α-hydroxyacetic acid chemicalpapers.com.

The aromatic rings of this compound can undergo electrophilic aromatic substitution . A notable example is chlorosulfonation . Treatment of this compound with chlorosulfonic acid leads to the introduction of a sulfonyl chloride group onto the aromatic ring system scilit.com. The position of sulfonation is influenced by stereoelectronic factors. These resulting sulfonyl chlorides are valuable intermediates for the synthesis of sulfonamides with potential biological activities scilit.com.

While the styryl double bond suggests potential for cycloaddition reactions , such as [2+2] or [4+2] cycloadditions, specific examples involving this compound as a key reactant are not extensively detailed in the provided context. However, the general principles of cycloaddition reactions are a core part of organic chemistry academie-sciences.frlibretexts.org. Similarly, the benzothiazole ring and the styryl group can be susceptible to nucleophilic and electrophilic attack under appropriate conditions, following the general reactivity patterns of electron-rich and electron-deficient systems researchgate.netlibretexts.org. The electron-richness of the styryl double bond can make it a nucleophile in reactions like bromination uleth.ca.

Mechanistic Insights into Biological Activity (e.g., Enzyme Inhibition)

Derivatives of this compound have emerged as compounds with significant biological activities, including anticancer and anti-inflammatory properties. Mechanistic studies have begun to unravel the molecular basis for these effects, with enzyme inhibition being a prominent mode of action.

A key target for some this compound derivatives is 5-lipoxygenase (5-LO) , a pro-inflammatory enzyme. Certain derivatives, particularly those with a 4-hydroxy substitution on the phenyl ring, have shown potent inhibitory activity against 5-LO mdpi.com. The most active compounds, such as those with a 3,4-dihydroxy (catechol) or a 3-methoxy-4-hydroxy pattern, exhibit sub-micromolar IC50 values in both cell-based and cell-free assays mdpi.commdpi.com. It is hypothesized that these compounds act as direct redox-active 5-LO inhibitors. The proposed mechanism involves interference with the redox cycle of the non-heme iron atom located in the active site of the 5-LO enzyme mdpi.com.

The table below presents the 5-LO inhibitory activities of selected this compound derivatives.

| Compound | Substitution Pattern on Phenyl Ring | IC50 in PMNL (µM) | IC50 for isolated 5-LO (µM) |

| BZTst2 | 4-hydroxy | 2.90 | 9.26 |

| BZTst4 | 3,4-dihydroxy | 0.95 | 0.24 |

| BZTst6 | 3-methoxy-4-hydroxy | 0.70 | 0.27 |

Data sourced from Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents mdpi.com.

Another significant mechanism of biological activity is the inhibition of microtubule polymerization . Microtubules are crucial components of the cytoskeleton involved in cell division, motility, and intracellular transport. Certain this compound derivatives, referred to as SBTubs, act as photoswitchable microtubule inhibitors biorxiv.orgnih.gov. The biological activity is isomer-specific, with the Z-isomer being the active form that disrupts microtubule function. This inhibition of microtubule dynamics leads to a G2/M phase cell cycle arrest, which is a common mechanism for anticancer agents biorxiv.orgnih.gov. The E-isomer, on the other hand, is significantly less active, allowing for optical control over cellular processes. This differential activity is attributed to the distinct shapes of the isomers, where the Z-form can bind effectively to the colchicine (B1669291) binding site on β-tubulin, preventing its polymerization into microtubules biorxiv.orgmdpi.com.

The antiproliferative activity of this compound derivatives against various cancer cell lines is often linked to the induction of apoptosis , or programmed cell death nih.gov. For example, a substituted bromopyridine acetamide (B32628) benzothiazole derivative has been shown to induce apoptosis in a concentration-dependent manner in HepG2 cells nih.gov. The G2/M arrest caused by microtubule disruption is a known trigger for the apoptotic cascade.

Furthermore, some this compound derivatives have been investigated for their potential to bind to α-synuclein fibrils , which are implicated in neurodegenerative diseases like Parkinson's disease acs.org. This suggests a potential therapeutic or diagnostic application for these compounds in neurodegenerative disorders, although the precise mechanism of binding and its consequences are still under investigation.

Applications of 2 Styrylbenzothiazole in Advanced Materials and Biological Probes

Applications as Fluorescent Probes for Biological Research

Derivatives of 2-styrylbenzothiazole have emerged as a significant class of fluorescent probes for investigating the pathological hallmarks of neurodegenerative disorders like Parkinson's disease and Alzheimer's disease. acs.orgnih.govnih.gov These compounds are designed to bind to misfolded protein aggregates, such as α-synuclein and amyloid-beta, leading to a detectable change in their fluorescence, thus enabling the visualization and quantification of these pathological structures. acs.orgnih.govnih.gov

Detection and Imaging of α-Synuclein Aggregates

The aggregation of the α-synuclein (αSyn) protein is a central pathological feature of synucleinopathies, which include Parkinson's disease, dementia with Lewy bodies, and multiple system atrophy. acs.orggoogle.com Fluorescent probes derived from this compound offer a promising avenue for the selective detection and imaging of these αSyn aggregates, which is crucial for understanding disease mechanisms and developing diagnostic tools. acs.orgnih.gov

Development of Selective α-Synuclein Probes (e.g., RB1, PFSB, MFSB)

In the quest for selective α-synuclein (αSyn) imaging agents, researchers have synthesized and screened libraries of this compound derivatives. acs.org One notable early probe, RB1 , was developed by modifying the structure of Thioflavin T to enhance its binding and fluorescent properties. nih.gov RB1, a thiazolium-based molecular rotor, demonstrated a significant turn-on fluorescence response upon interaction with αSyn fibrils. acs.orgnih.govresearchgate.net This property is attributed to its extended π-conjugation and high degree of rotational freedom, which becomes restricted upon binding to the amyloid structure. acs.orgnih.govresearchgate.net

Building on the promising scaffold of RB1, further research led to the development of a new series of probes, including PFSB and MFSB . acs.orgnih.gov A library of 2-styrylbenzothiazoles was designed to explore structural modifications that could improve affinity and selectivity for αSyn. acs.org Through screening this library, PFSB was identified as a compound with a significant binding affinity for αSyn fibrils. acs.orgnih.gov Subsequently, a less lipophilic analog, MFSB, was developed and showed even greater affinity for αSyn while maintaining selectivity over amyloid-beta (Aβ) aggregates. acs.orgnih.gov These second-generation probes represent a significant step towards developing a clinically viable PET tracer for αSyn pathology. acs.orgnih.govacs.org

| Probe Name | Chemical Class | Key Development Attribute |

| RB1 | This compound (Thiazolium-based molecular rotor) | Enhanced fluorescence upon binding to α-synuclein fibrils. acs.orgnih.govresearchgate.net |

| PFSB | This compound derivative | Identified from a library screen with good affinity for α-synuclein. acs.orgnih.gov |

| MFSB | This compound derivative (less lipophilic analog of PFSB) | Enhanced affinity for α-synuclein and preserved selectivity over Aβ. acs.orgnih.gov |

In Vitro Assessment of α-Synuclein Binding and Selectivity

The binding affinity and selectivity of these this compound probes for α-synuclein (αSyn) aggregates have been rigorously evaluated through various in vitro assays. acs.orgnih.gov For instance, the binding affinity of RB1 for αSyn fibrils was determined to be significant, with a dissociation constant (Kd) of 30 ± 10 nM. nih.gov In contrast, its analogue, RB2, which has a methylpiperazinyl substituent, showed a much lower affinity. researchgate.net

Competition binding assays are a key method for determining the binding affinity (Ki) and selectivity of new probes. acs.orgnih.gov In these assays, the ability of the new compound to displace a radiolabeled ligand, such as [3H]PiB, from the target fibrils is measured. acs.orgnih.gov Through such assays, PFSB was found to have a Ki of 25.4 ± 2.3 nM for αSyn fibrils. acs.orgnih.gov Its less lipophilic derivative, MFSB, exhibited an even stronger affinity with a Ki of 10.3 ± 4.7 nM. acs.orgnih.gov

A crucial aspect of probe development is ensuring high selectivity for the target aggregate over other amyloid proteins, such as amyloid-beta (Aβ) and tau, which are hallmarks of other neurodegenerative diseases. acs.orgacs.org The this compound library from which PFSB and MFSB were derived showed high selectivity for αSyn over Aβ, as none of the tested analogues showed significant competition with [3H]PiB for binding to Aβ fibrils. nih.gov This high selectivity is a critical feature for the development of specific diagnostic tools for synucleinopathies. acs.orgacs.org

| Probe | Target Aggregate | Binding Affinity (Ki) | Selectivity Highlight |

| PFSB | α-synuclein | 25.4 ± 2.3 nM acs.orgnih.gov | High selectivity over Aβ aggregates. nih.gov |

| MFSB | α-synuclein | 10.3 ± 4.7 nM acs.orgnih.gov | Enhanced affinity and preserved selectivity over Aβ. acs.orgnih.gov |

Application in Cellular Imaging for Fibril Visualization

The utility of this compound-based probes extends to the visualization of α-synuclein (αSyn) fibrils within living cells. acs.orgnih.govresearchgate.net A key requirement for intracellular imaging is that the probe must be cell-permeable. acs.orgnih.govresearchgate.net The probe RB1 has been shown to be cell-permeable and non-cytotoxic, making it suitable for live-cell imaging applications. acs.orgnih.govresearchgate.net

Upon binding to αSyn fibrils, RB1 exhibits a significant fluorescence enhancement, with a reported 112-fold increase, and a notable red-shift in its absorption maximum of 76 nm. acs.orgnih.govresearchgate.net These photophysical changes provide a strong "turn-on" signal that allows for high-contrast imaging of the fibrils. acs.orgnih.govresearchgate.net

Studies have demonstrated the successful application of RB1 in selectively staining αSyn fibrils in the cytoplasm of cultured cells, such as HeLa and SH-SY5Y cells. acs.orgnih.govresearchgate.net The strong binding affinity of RB1 for αSyn fibrils enables clear visualization of these aggregates against the background of other cellular components. acs.orgnih.govresearchgate.net This capability is crucial for studying the formation and propagation of αSyn pathology at a cellular level. acs.orgnih.govresearchgate.net

Detection and Imaging of Amyloid-Beta (Aβ) Aggregates

In addition to their application in studying α-synuclein, derivatives of this compound have also been investigated as fluorescent probes for the detection and imaging of amyloid-beta (Aβ) aggregates, the primary pathological hallmark of Alzheimer's disease. nih.govacs.org

Specificity and Selectivity Studies for Aβ Aggregates

The development of fluorescent probes for amyloid-beta (Aβ) aggregates often involves screening libraries of compounds for their binding affinity and selectivity. In this context, several novel push-pull benzothiazole (B30560) (PP-BTA) derivatives have been designed and synthesized. nih.govacs.org

In vitro saturation binding assays have demonstrated that these PP-BTA derivatives exhibit affinity for Aβ(1-42) aggregates, with dissociation constants (Kd) in the range of 40–148 nM. nih.govacs.org The fluorescence intensity of these probes significantly increases upon binding to Aβ aggregates in solution. nih.govacs.org

One particular derivative, PP-BTA-4 , has shown promise in clearly staining senile plaques composed of Aβ aggregates in brain sections from Alzheimer's disease patients. nih.govacs.org Interestingly, this probe also demonstrated the ability to label Lewy bodies, which are composed of α-synuclein aggregates, in brain sections from Parkinson's disease patients. nih.govacs.org This suggests that while some derivatives may show preferential binding, others can act as broader amyloid-binding agents. nih.govacs.org